6-(tert-butyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
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Description
6-(tert-butyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a useful research compound. Its molecular formula is C17H19N5O2S and its molecular weight is 357.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
One key area of research involves the synthesis of derivatives of [1,2,4]triazolo[4,3-b][1,2,4]triazines, including methods for introducing various substituents and evaluating their effects on the compounds' chemical properties. For instance, Novodvorskyi et al. (2020) synthesized a series of Schiff bases with the key fragment 8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one and evaluated their antioxidant properties in vitro, establishing structure-activity relationships and highlighting the potential of certain derivatives as antioxidants (Novodvorskyi et al., 2020). Additionally, Ivanov et al. (2017) developed new methods for synthesizing halo-substituted pyrazolo[5,1-c][1,2,4]triazines, expanding the chemical toolkit for modifying these compounds (Ivanov et al., 2017).
Potential Biological Activities
Research has also explored the potential biological activities of [1,2,4]triazolo[4,3-b][1,2,4]triazin derivatives. Castelino et al. (2014) synthesized a series of novel thiadiazolotriazin-4-ones and assessed their mosquito-larvicidal and antibacterial properties, identifying compounds with significant activity against malaria vectors and bacterial pathogens (Castelino et al., 2014). This indicates the potential utility of such compounds in developing new antimicrobial and pest control agents.
properties
IUPAC Name |
6-tert-butyl-3-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-10-5-7-11(8-6-10)12(23)9-25-16-20-19-15-18-14(24)13(17(2,3)4)21-22(15)16/h5-8H,9H2,1-4H3,(H,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJCBKFLRVKEHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2N=C(C(=O)N3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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